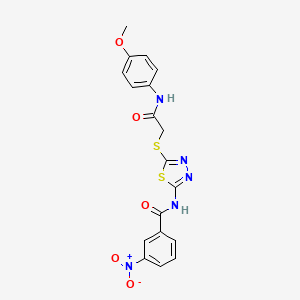

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H15N5O5S2 and its molecular weight is 445.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that enhance its biological activity. Its molecular formula is C19H24N4O3S2, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique combination of these components suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole ring is known for its potential as an enzyme inhibitor. This compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.

- Receptor Binding : It may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that can lead to various biological effects.

- Nucleic Acid Interaction : The compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds similar to this structure possess significant anticancer properties. For instance, derivatives containing thiadiazole rings have been reported to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers.

Antimicrobial Properties

The compound demonstrates promising antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival .

Enzyme Inhibition

As noted earlier, the compound's potential as an enzyme inhibitor suggests applications in treating diseases where enzyme overactivity is a concern. For example, it may target enzymes involved in cancer metabolism or inflammatory processes.

Case Studies

Several studies have highlighted the efficacy of this compound:

- In vitro Studies : Research involving cancer cell lines has demonstrated that this compound significantly reduces cell viability at micromolar concentrations .

- Animal Models : In vivo studies using animal models have shown that administration of this compound leads to tumor regression and reduced metastasis in xenograft models of human cancers .

Comparative Analysis

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Thiadiazole Derivatives | Contains thiadiazole ring | Anticancer |

| Benzamide Derivatives | Features benzamide moiety | Antimicrobial |

| Nitro-substituted Compounds | Incorporates nitro groups | Enzyme inhibition |

This table illustrates how variations in the structural components of related compounds influence their biological activities.

Properties

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O5S2/c1-28-14-7-5-12(6-8-14)19-15(24)10-29-18-22-21-17(30-18)20-16(25)11-3-2-4-13(9-11)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKZRPKPAGGLQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.